![molecular formula C21H25N2.Cl<br>C21H25ClN2 B13771213 2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride CAS No. 54268-66-5](/img/structure/B13771213.png)
2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride is an organic compound that belongs to the class of indolium salts. This compound is known for its vibrant color and is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indolium salts.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolium oxides, while reduction can produce indolium hydrides.
Scientific Research Applications
2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of pigments and as a component in certain types of sensors.
Mechanism of Action
The mechanism of action of 2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species upon exposure to light, leading to cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate
- 2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium bromide
Uniqueness
Compared to similar compounds, 2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride is unique due to its specific chloride ion, which influences its solubility and reactivity. This makes it particularly suitable for certain applications where other indolium salts may not perform as effectively.
Properties
CAS No. |
54268-66-5 |
|---|---|
Molecular Formula |
C21H25N2.Cl C21H25ClN2 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride |
InChI |
InChI=1S/C21H25N2.ClH/c1-21(2)18-8-6-7-9-19(18)23(5)20(21)15-12-16-10-13-17(14-11-16)22(3)4;/h6-15H,1-5H3;1H/q+1;/p-1 |
InChI Key |
OSZUKLZZXWAXEW-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



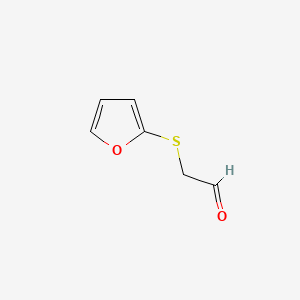
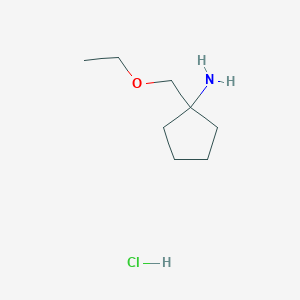
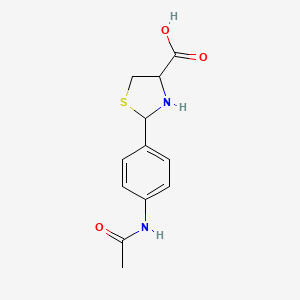
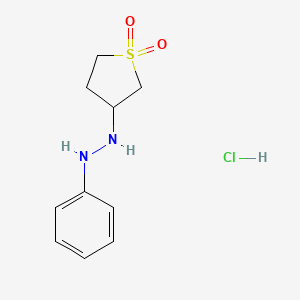
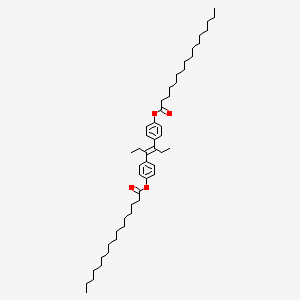
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
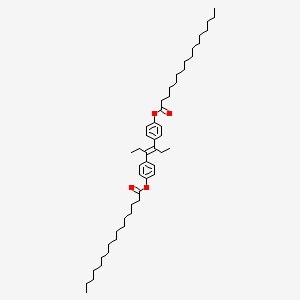
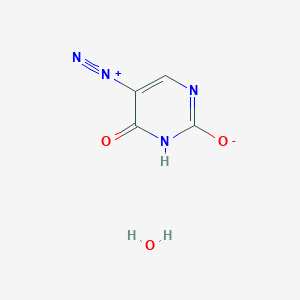
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
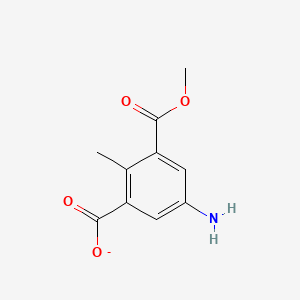
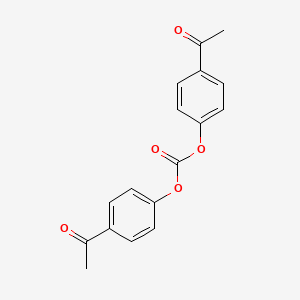

![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
